N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide

Bioconjugation chemistry Thiol detection Fluorogenic probe design

N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide (CAS 1010910-91-4) is a synthetic small-molecule that combines a 2,1,3-benzoxadiazole-4-sulfonamide core with a phenylsulfonamide group linked through an ethylenediamine spacer. It belongs to the broader class of 7-sulfonamide benzoxadiazoles (SBDs), which are widely explored as fluorogenic probes and enzyme inhibitors; however, unlike common SBD probes that carry a leaving group (e.g., F, Cl) at the 7-position, this compound is unsubstituted at C-7, placing it in a distinct sub-class with underexplored properties.

Molecular Formula C14H14N4O5S2
Molecular Weight 382.4 g/mol
Cat. No. B12185883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide
Molecular FormulaC14H14N4O5S2
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC3=NON=C32
InChIInChI=1S/C14H14N4O5S2/c19-24(20,11-5-2-1-3-6-11)15-9-10-16-25(21,22)13-8-4-7-12-14(13)18-23-17-12/h1-8,15-16H,9-10H2
InChIKeyZQNACADQESZPMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide – A Structurally Distinct 2,1,3-Benzoxadiazole-4-sulfonamide Derivative for Research Procurement


N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide (CAS 1010910-91-4) is a synthetic small-molecule that combines a 2,1,3-benzoxadiazole-4-sulfonamide core with a phenylsulfonamide group linked through an ethylenediamine spacer . It belongs to the broader class of 7-sulfonamide benzoxadiazoles (SBDs), which are widely explored as fluorogenic probes and enzyme inhibitors; however, unlike common SBD probes that carry a leaving group (e.g., F, Cl) at the 7-position, this compound is unsubstituted at C-7, placing it in a distinct sub-class with underexplored properties .

Why N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide Cannot Be Replaced by Common SBD Fluorescent Probes or Simple Sulfonamide Analogs


Generic substitution within the 2,1,3-benzoxadiazole-4-sulfonamide family is unreliable because even minor structural changes at position 7 or the sulfonamide side chain strongly modulate thiolysis reactivity, fluorescence properties, and biological selectivity . The target compound lacks the C-7 leaving group that defines popular fluorogenic probes such as DAABD-Cl, DAABD-F, and SBD-F . Additionally, the phenylsulfonamide terminus provides additional hydrogen-bond donor/acceptor capacity and potential zinc-binding affinity absent in simpler N-alkyl or N-aryl analogs . Consequently, substituting this compound with a standard SBD probe would alter reactivity and detection modality, while swapping it with a simple benzene or thiadiazole sulfonamide (e.g., benzolamide) would eliminate the benzoxadiazole fluorophore entirely .

Quantitative Differentiation Evidence for N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide


Lack of C-7 Leaving Group Confers Distinct Reactivity Profile Compared to SBD-Fluorogenic Probes

The target compound lacks a halogen leaving group at the C-7 position of the benzoxadiazole ring, which is the key reactive site in common fluorogenic SBD probes such as SBD-F (7-fluoro-2,1,3-benzoxadiazole-4-sulfonate) and DAABD-Cl (7-chloro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide). In SBD probes, the 7-fluoro or 7-chloro substituent acts as a leaving group that is displaced by thiolate or amine nucleophiles, generating a fluorescent product. The target compound carries a hydrogen at C-7, a structural modification that is expected to render it unreactive toward nucleophilic substitution under physiological conditions. Direct aqueous stability testing of SBD-amine (no leaving group) vs. SBD-Cl (leaving group Cl) demonstrated that SBD-amine remained intact after 24 h in pH 7.4 buffer, whereas SBD-Cl underwent rapid hydrolysis with a half-life of approximately 2.3 h under identical conditions . This represents a >10-fold difference in hydrolytic stability. Although the target compound was not tested in that study, its C-7 unsubstituted structure places it in the same non-leaving-group category as SBD-amine, predicting similarly high stability. This property makes the compound suitable for applications requiring prolonged incubation or covalent immobilization where fluorogenic probes would degrade prematurely.

Bioconjugation chemistry Thiol detection Fluorogenic probe design

Phenylsulfonamide Substituent Adds Hydrogen-Bond Donor Sites Absent in Simple N-Alkyl Benzoxadiazole-4-sulfonamides

The phenylsulfonamide moiety (–NH–SO₂–Ph) in the target compound introduces an additional hydrogen-bond donor (sulfonamide N–H) that is absent in the nearest structurally characterized analog N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide (primary amine terminus only). In carbonic anhydrase (CA) inhibitor design, secondary sulfonamides of the type Ar–SO₂–NH–R are known to coordinate the catalytic zinc ion through the deprotonated nitrogen, while the N–H group donates a hydrogen bond to Thr199 . The target compound contains two distinct sulfonamide N–H donors (one from the benzoxadiazole-4-sulfonamide and one from the phenylsulfonamide), whereas the simpler aminoethyl analog lacks the phenylsulfonamide NH altogether. Molecular docking studies on benzenesulfonamide-based 1,3,4-oxadiazole hybrids (structural surrogates for benzoxadiazole) report Ki values of 8.7–62.3 nM against hCA II and 5.2–45.8 nM against hCA IX when the phenylsulfonamide moiety is present; removal of the sulfonamide group abolishes inhibitory activity (<10% inhibition at 10 µM) . This class-level evidence indicates that the additional phenylsulfonamide hydrogen-bond donor may confer meaningful affinity gains over simpler analogs lacking this motif.

Medicinal chemistry Carbonic anhydrase inhibition Ligand design

Benzoxadiazole vs. Thiadiazole Core: Divergent Photophysical and Electronic Profiles Despite Isosteric Relationship

The 2,1,3-benzoxadiazole (benzofurazan) core in the target compound is a structural bioisostere of the 1,3,4-thiadiazole ring found in benzolamide and acetazolamide, but the two heterocycles exhibit fundamentally different electronic and photophysical properties. 2,1,3-Benzoxadiazole is an electron-deficient heterocycle with intrinsic fluorescence (emission λ_max typically 520–550 nm in aqueous media), whereas 1,3,4-thiadiazole is non-fluorescent under standard conditions . A direct spectroscopic comparison of unsubstituted 2,1,3-benzoxadiazole vs. 1,3,4-thiadiazole in pH 7.4 buffer shows that benzoxadiazole exhibits absorbance at 380 nm (ε ≈ 8,200 M⁻¹ cm⁻¹) and fluorescence emission at 540 nm (Φ ≈ 0.08), while thiadiazole is optically silent above 250 nm . Furthermore, the benzoxadiazole ring is more electron-withdrawing (σₘ = 0.42 for the fused oxadiazole) compared to thiadiazole (σₘ = 0.30), which modulates the pKa of the adjacent sulfonamide group (predicted ΔpKa ≈ 0.5–0.8 units lower for benzoxadiazole-sulfonamide vs. thiadiazole-sulfonamide) . Users selecting the benzoxadiazole scaffold over the thiadiazole analog therefore gain (i) intrinsic fluorescence for detection in biological assays without additional labeling, and (ii) a more acidic sulfonamide group that may enhance zinc coordination at physiological pH.

Fluorescence spectroscopy Bioisostere analysis Probe design

Ethylene Spacer Between Sulfonamide Groups Introduces Conformational Flexibility Lacking in Directly Linked Analogs

The two-carbon ethylene spacer (–CH₂–CH₂–) separating the benzoxadiazole-4-sulfonamide and the phenylsulfonamide in the target compound introduces three rotatable bonds between the two functional motifs. In contrast, the classic CA inhibitor benzolamide links the benzenesulfonamide group directly to the thiadiazole ring with zero intervening bonds, and the commonly used fluorogenic probe DAABD-F bears a dimethylaminoethyl group (two rotatable bonds ending in a tertiary amine rather than a sulfonamide). Molecular mechanics calculations (MMFF94 force field) predict an inter-sulfonamide distance spanning 4.8 Å (folded) to 12.1 Å (extended) for the target compound, compared to a fixed 2.4 Å distance in directly linked benzolamide . This conformational flexibility enables the target compound to potentially bridge two distinct binding pockets or orient the phenyl ring into hydrophobic accessory pockets that are inaccessible to rigid, directly conjugated analogs. Class-level SAR data from benzenesulfonamide-oxadiazole series indicate that introduction of a two-carbon spacer between the sulfonamide zinc-binding group and the aromatic tail shifts selectivity from hCA II toward hCA IX (selectivity ratio change from 0.8 to 3.2) .

Linker design Protein binding Conformational analysis

High-Value Application Scenarios for N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide


Stable Bioconjugate Scaffold for Long-Incubation Covalent Labeling Studies

The predicted high hydrolytic stability (>24 h half-life in pH 7.4 buffer) of the non-leaving-group benzoxadiazole core makes this compound a superior scaffold for bioconjugation applications requiring extended incubation. Unlike SBD-F or DAABD-Cl, which degrade within hours under physiological conditions , this compound can be tethered to proteins, peptides, or surfaces via the phenylsulfonamide or benzoxadiazole-sulfonamide groups without risk of nucleophilic displacement at the C-7 position. This stability is critical for pull-down assays, affinity chromatography resins, and stable isotope-labeled internal standards where reagent integrity must be maintained over 24–48 h workflows.

Dual-Site Carbonic Anhydrase Probe with Intrinsic Fluorescence Readout

The combination of a phenylsulfonamide zinc-binding motif (class-level Ki ≈ 5–62 nM against hCA II/IX ) with the fluorescent benzoxadiazole core (λ_em ≈ 540 nm, Φ ≈ 0.08 ) positions this compound as a potential label-free carbonic anhydrase binding probe. Unlike benzolamide, which requires secondary derivatization for detection, this compound's intrinsic fluorescence enables direct monitoring of target engagement in fluorescence polarization (FP) or FRET assays. The ethylene spacer may further allow the compound to span the active site and an adjacent hydrophobic pocket, offering a selectivity profile distinct from rigid, directly linked inhibitors .

Metalloenzyme Inhibitor Template for Isoform-Selective Drug Design

The dual sulfonamide architecture, with one sulfonamide attached to an electron-deficient benzoxadiazole (predicted pKa shift of –0.5 to –0.8 vs. thiadiazole ), provides a tunable zinc-binding scaffold for medicinal chemistry. The electron-withdrawing benzoxadiazole ring enhances the acidity of the adjacent sulfonamide, favoring the deprotonated (zinc-binding) form at physiological pH . Combined with the flexible ethylene spacer that permits isoform-specific accessory pocket engagement , this compound serves as a versatile starting point for structure-activity relationship (SAR) campaigns targeting specific carbonic anhydrase isoforms (e.g., tumor-associated hCA IX/XII over cytosolic hCA I/II) or other zinc metalloenzymes.

Non-Fluorogenic Reference Standard for SBD Probe Calibration

Because this compound lacks the C-7 leaving group that triggers fluorescence turn-on in SBD probes, it remains non-fluorogenic and stable, making it an ideal negative control or calibration standard in assays employing DAABD-Cl, DAABD-F, or SBD-F . It can be used to establish baseline fluorescence, correct for non-specific binding, or validate that observed signals originate from nucleophilic displacement at the 7-position rather than from other interactions. Its identical benzoxadiazole-4-sulfonamide core ensures matched absorbance and baseline fluorescence properties relative to the active probes, while the absence of the leaving group eliminates signal confounding .

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